PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

Catalog No.
S575264
CAS No.
13252-13-6
M.F
C3F7OCF(CF3)COOH
C6HF11O3
M. Wt
330.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

CAS Number

13252-13-6

Product Name

PERFLUORO(2-METHYL-3-OXAHEXANOIC) ACID

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

Molecular Formula

C3F7OCF(CF3)COOH
C6HF11O3

Molecular Weight

330.05 g/mol

InChI

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19)

InChI Key

CSEBNABAWMZWIF-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

Synonyms

2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O

Potential Alternative to Perfluorooctanoic Acid (PFOA):

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or GenX, was initially developed and used in the fluoropolymer industry as a potential substitute for PFOA, a known environmental and health concern [].

However, recent research indicates that HFPO-DA might share some of the same negative characteristics as PFOA, including persistence in the environment and bioaccumulation in living organisms [].

Perfluoro(2-methyl-3-oxahexanoic) acid is a perfluorinated compound characterized by the complete substitution of hydrogen atoms with fluorine in its molecular structure. Its chemical formula is C6HF11O3C_6HF_{11}O_3, and it is classified as a monocarboxylic acid and an ether. The compound is also known by several synonyms, including undecafluoro-2-methyl-3-oxahexanoic acid and 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid . It appears as a colorless liquid with a predicted density of approximately 1.748g/cm31.748\,g/cm^3 and a boiling point of 60C60^\circ C at reduced pressure .

The compound has garnered attention due to its environmental persistence and potential toxicity, particularly as it serves as an alternative to perfluorooctanoic acid in various industrial applications .

The mechanism of action of HFPO-DA is not fully understood in the context of biological systems. However, its lipophilic nature suggests it can accumulate in fatty tissues and potentially disrupt cellular processes [].

  • Toxicity: Studies suggest potential developmental and reproductive effects in animals exposed to HFPO-DA. However, more research is needed to determine human health risks definitively.
  • Persistence: Like other PFASs, HFPO-DA is highly persistent in the environment, raising concerns about long-term exposure [].
  • Bioaccumulation: HFPO-DA has been detected in wildlife and humans, indicating its ability to accumulate in living organisms [].

Perfluoro(2-methyl-3-oxahexanoic) acid exhibits typical reactivity associated with carboxylic acids. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts.
  • Decomposition: Under extreme conditions or in the presence of strong oxidizing agents, it may decompose .

The compound also reacts with mild steel and galvanised materials, which can lead to corrosion .

The biological activity of perfluoro(2-methyl-3-oxahexanoic) acid has been a subject of research due to its potential health impacts. It has been shown to cause severe skin burns and eye damage upon contact . Additionally, there are concerns regarding its bioaccumulation in living organisms and potential endocrine-disrupting effects, although detailed studies on its long-term biological effects are still limited .

Perfluoro(2-methyl-3-oxahexanoic) acid can be synthesized through several methods:

  • Fluorination of Precursors: The compound can be synthesized by fluorinating appropriate organic precursors that contain the necessary functional groups.
  • Dimerization of Fluorinated Compounds: It may also be produced via the dimerization of perfluorinated compounds under controlled conditions to achieve the desired molecular structure .

The synthesis often requires specialized equipment to handle the reactive fluorinated intermediates safely.

Perfluoro(2-methyl-3-oxahexanoic) acid is primarily used in:

  • Environmental Testing: It serves as a standard for identifying novel perfluoroalkyl ether carboxylic acids in natural waters using advanced mass spectrometry techniques .
  • Fluoropolymer Industry: The compound is utilized in manufacturing processes as a surfactant or processing aid due to its unique chemical properties.

Concerns regarding its environmental impact have led to increased scrutiny and regulatory measures surrounding its use .

Studies have indicated that perfluoro(2-methyl-3-oxahexanoic) acid interacts with various materials and biological systems. For instance, research has focused on its removal from water sources using quaternary ammonium functionalized silica gel and granular activated carbon, highlighting its persistence in the environment . These studies emphasize the need for effective remediation strategies due to the compound's stability and potential toxicity.

Several compounds share structural or functional similarities with perfluoro(2-methyl-3-oxahexanoic) acid. Below is a comparison table highlighting these compounds:

Compound NameCAS NumberKey Features
Perfluorooctanoic Acid335-67-1Known for bioaccumulation; widely studied for toxicity
Perfluorononanoic Acid375-95-1Similar properties; used in industrial applications
Ammonium Perfluoro(2-methyl-3-oxahexanoate)62037-80-3Salt form; used in laboratory settings
Perfluorobutanoic Acid375-22-4Shorter chain length; less persistent than others

Uniqueness: Perfluoro(2-methyl-3-oxahexanoic) acid is distinguished by its specific structure that includes both perfluorinated chains and ether functionalities. This combination contributes to its unique physical and chemical properties, making it particularly useful in environmental applications while raising concerns about its safety and ecological impact .

Persistence Mechanisms in Natural Systems

Perfluoro(2-methyl-3-oxahexanoic) acid exhibits exceptional environmental persistence through multiple mechanisms that collectively prevent its natural degradation in environmental systems [1] [2]. The compound's molecular structure, characterized by complete fluorine substitution of hydrogen atoms and an ether linkage at the third carbon position, creates extraordinarily strong carbon-fluorine bonds that resist conventional environmental degradation processes [14] [16]. These bonds represent some of the strongest single bonds in organic chemistry, requiring energy levels far exceeding those available in natural environmental conditions [14].

The primary persistence mechanism operates through the compound's resistance to biodegradation processes that typically decompose organic contaminants [14] [25]. Research demonstrates that perfluoro(2-methyl-3-oxahexanoic) acid remains recalcitrant under both aerobic and anaerobic conditions, with microbial communities showing minimal capacity for biotransformation of the fully fluorinated carbon chain [24] [25]. The perfluoroalkyl ether structure exhibits particular resistance to enzymatic attack, as the electron-withdrawing effects of fluorine atoms create an electron-deficient environment that prevents typical oxidative and hydrolytic processes [14] [27].

Environmental stability studies indicate that the compound demonstrates no measurable degradation under standard environmental conditions including exposure to sunlight, varying temperature regimes, and diverse pH conditions [4] [14]. The ether linkage, while potentially representing a site of vulnerability in other chemical classes, remains protected by the surrounding perfluorinated environment, maintaining structural integrity across diverse environmental matrices [14] [31]. Field studies consistently report detection of the compound in environmental samples collected years after initial release, demonstrating its extraordinary persistence in natural systems [1] [6].

Aquatic Transport Pathways and Watershed Dynamics

Aquatic transport of perfluoro(2-methyl-3-oxahexanoic) acid follows complex pathways governed by the compound's unique physicochemical properties and environmental partitioning behavior [1] [2]. Research conducted in the Yangtze River Estuary reveals that the compound constitutes a significant fraction of total per- and polyfluoroalkyl substances detected across multiple aquatic phases, ranging from 6.1 to 12.1 percent of total concentrations in seawater, sediments, suspended particulate matter, and plankton [1] [2].

The compound exhibits high water solubility characteristics that promote rapid dissolution and transport in aquatic systems [16] [23]. This solubility facilitates long-distance transport through river networks and coastal environments, with concentrations remaining relatively stable during transport due to the compound's resistance to degradation processes [1] [6]. Watershed-scale studies demonstrate that perfluoro(2-methyl-3-oxahexanoic) acid can travel hundreds of kilometers from point sources while maintaining detectable concentrations [6] [15].

Horizontal distribution patterns in marine environments show strong dependence on salinity gradients and water mass interactions [1] [2]. The compound's behavior in estuarine mixing zones indicates preferential retention in lower salinity waters, suggesting that freshwater-saltwater interfaces may serve as temporary accumulation zones during transport to marine environments [1]. Vertical distribution studies reveal that physical mixing processes account for more than 83.7 percent of settling behavior, while biological pump mechanisms contribute to absolute settling amounts ranging from 150.00 to 41,994.65 nanograms per square meter per day [1] [2].

Soil Retention Characteristics and Groundwater Migration Patterns

Soil retention characteristics of perfluoro(2-methyl-3-oxahexanoic) acid demonstrate unexpectedly high partition coefficients that significantly influence groundwater migration patterns [1] [4]. Laboratory and field studies report logarithmic distribution coefficients ranging from 2.26 to 4.67, values that approach those observed for longer-chain per- and polyfluoroalkyl substances traditionally considered more strongly sorbing [1] [17]. These elevated partition coefficients indicate substantial retention in soil matrices despite the compound's relatively short chain length and ether functionality [1] [17].

The organic carbon normalized distribution coefficient for perfluoro(2-methyl-3-oxahexanoic) acid is estimated at 118.8, suggesting moderate to strong affinity for soil organic matter [4] [13]. This sorption behavior differs markedly from expectations based on the compound's structural characteristics, as shorter-chain per- and polyfluoroalkyl substances typically exhibit lower soil retention [9] [17]. Field-derived partition coefficients consistently exceed laboratory-measured values, suggesting that longer contact times and complex soil matrix interactions enhance retention beyond what standard batch equilibrium experiments predict [17].

Groundwater migration patterns reflect the competing influences of high water solubility and unexpectedly strong soil sorption [4] [9]. The compound demonstrates capacity for significant vertical transport through vadose zone materials, particularly in sandy soils with low organic carbon content [9]. Depth profile studies indicate that while surface soils may retain substantial concentrations, the compound can migrate to groundwater under conditions of high infiltration rates or low soil organic carbon content [9] [17]. Migration rates appear highly dependent on specific soil characteristics, with clay-rich and organic matter-rich soils providing greater retention than sandy or low-organic soils [9].

Table 1: Environmental Fate Parameters for Perfluoro(2-methyl-3-oxahexanoic) Acid

ParameterValue/RangeEnvironmental MediumStudy Reference
Partition Coefficient (Log Kd)2.26-4.67Water-sediment systemYangtze River Estuary study
Organic Carbon Normalized Coefficient (Log Koc)118.8 (estimated)Soil organic carbonEstimated from structure
Bioaccumulation Factor (Log BAF)Similar to PFOA levelsPlankton/biotaOffshore marine study
Atmospheric Transport Distance (km)Up to 3000+ (modeled)Atmospheric transportFLEXPART modeling
Deposition Flux (ng/m²/day)1.1-1549 (mean to maximum)Surface depositionNorth Carolina facility study
Air Concentration Range (ng/m³)0.001-24.6Ambient airFluoropolymer plant monitoring
Water SolubilityHighAqueous phaseChemical properties
Vapor Pressure (relative)Moderate (enables air transport)Air-water interfacePhysicochemical data
Environmental Half-lifeHighly persistent (decades)All environmental mediaEnvironmental persistence studies
Degradation Rate (atmospheric)Slow (precursor transformations only)Atmospheric chemistryAtmospheric chemistry research

Atmospheric Transport and Deposition Processes

Atmospheric transport represents a major pathway for global distribution of perfluoro(2-methyl-3-oxahexanoic) acid, enabling contamination of remote environments far from point sources [9] [11] [15]. The compound's moderate vapor pressure allows partitioning to the atmospheric phase, where it can undergo long-range transport through both gas-phase and particulate-associated mechanisms [9] [11]. Atmospheric dispersion modeling using FLEXPART demonstrates that emissions from industrial sources can result in detectable concentrations at distances exceeding several thousand kilometers [11].

Research conducted near fluoropolymer production facilities reveals ambient air concentrations ranging from below detection limits to 98.66 picograms per cubic meter when winds originate from industrial sources [11]. Post-abatement measurements show maximum concentrations of 12.21 picograms per cubic meter, demonstrating the effectiveness of emission control technologies while confirming continued atmospheric release [11]. The compound exhibits excellent concordance between measured and modeled atmospheric concentrations, with Pearson correlation coefficients of 0.83 providing strong evidence for point source emissions and subsequent atmospheric dispersion [11].

Deposition processes involve both wet and dry mechanisms, with wet deposition through precipitation serving as the primary removal pathway for the highly water-soluble compound [15]. Community Multiscale Air Quality modeling predicts that approximately 5 percent by mass of total emitted compound deposits within 150 kilometers of emission sources, with the remainder transported to more distant locations [15]. Annual deposition fluxes range from 1.1 nanograms per square meter per day for domain-wide averages to maximum values of 1,549 nanograms per square meter per day near point sources [15].

Large-scale atmospheric modeling reveals significant deposition extending across continental distances, with cities located 298 to 481 kilometers from sources receiving deposition fluxes ranging from 36 to 279 nanograms per square meter annually [11]. Even locations over 3,000 kilometers distant, such as Reykjavik, receive measurable annual deposition of 0.5 to 2.4 nanograms per square meter, demonstrating the compound's capacity for intercontinental atmospheric transport [11]. These findings establish clear links between industrial emissions and widespread environmental contamination through atmospheric pathways [11].

Comparative Environmental Persistence with Legacy PFAS

Comparative analysis of environmental persistence characteristics reveals that perfluoro(2-methyl-3-oxahexanoic) acid exhibits persistence levels approaching those of legacy per- and polyfluoroalkyl substances despite structural differences [1] [21]. The compound's logarithmic distribution coefficients of 2.26 to 4.67 closely parallel those of perfluorooctanoic acid (2.28 to 4.72), indicating similar soil and sediment retention behavior [1]. This similarity challenges assumptions that shorter-chain and ether-containing per- and polyfluoroalkyl substances would demonstrate reduced environmental persistence [1] [21].

Environmental half-life assessments indicate that perfluoro(2-methyl-3-oxahexanoic) acid persists in environmental media for periods measured in decades, similar to legacy compounds [4] [21]. The compound's resistance to biodegradation equals or exceeds that of perfluorooctanoic acid under most environmental conditions, with no measurable biotransformation observed in soil, sediment, or aquatic microbial communities [14] [25]. This persistence occurs despite the presence of an ether linkage that might theoretically provide a site for enzymatic attack [14].

Bioaccumulation characteristics show that perfluoro(2-methyl-3-oxahexanoic) acid achieves bioaccumulation factors similar to those observed for perfluorooctanoic acid in marine organisms [1] [20]. Comparative toxicokinetic studies using zebrafish models demonstrate that while the compound may exhibit slightly lower bioconcentration factors than perfluorooctanoic acid, the differences are not dramatic enough to suggest substantially reduced bioaccumulation potential [20]. Elimination studies reveal that perfluoro(2-methyl-3-oxahexanoic) acid undergoes more rapid elimination than perfluorooctanoic acid, with 95 percent elimination compared to 50 percent for the legacy compound, though both demonstrate significant retention [20].

Table 2: Comparative Environmental Persistence: Perfluoro(2-methyl-3-oxahexanoic) Acid vs Legacy PFAS

PFAS CompoundChain LengthLog Kd RangeEnvironmental PersistenceBioaccumulation PotentialAtmospheric TransportAquatic Mobility
Perfluoro(2-methyl-3-oxahexanoic) AcidC6 (with ether linkage)2.26-4.67High (decades)Moderate (similar to PFOA)High (long-range)High
Perfluorooctanoic AcidC82.28-4.72Very High (decades)HighHigh (long-range)High
Perfluorooctanesulfonic AcidC83.5-5.2 (higher)Extremely High (decades)Very HighModerate (particulate-bound)Moderate-High
Perfluorobutanoic AcidC42.24-4.55Moderate-High (years-decades)LowerVery High (volatile)Very High
Perfluorohexanoic AcidC61.8-3.9 (lower)Moderate-High (years-decades)ModerateHigh (long-range)High

Biogeochemical Cycling and Environmental Transformations

Biogeochemical cycling of perfluoro(2-methyl-3-oxahexanoic) acid occurs primarily through physical transport processes rather than chemical or biological transformations [14] [24]. The compound's extraordinary chemical stability prevents participation in typical biogeochemical cycles that involve organic matter decomposition and reconstruction [14] [25]. Instead, the compound cycles through environmental compartments as a persistent, conservative tracer that maintains its molecular integrity across diverse environmental conditions [14].

Limited biotransformation pathways exist for perfluoro(2-methyl-3-oxahexanoic) acid, with most transformation studies focusing on structurally related compounds rather than the specific ether-containing structure [24] [27]. Research on per- and polyfluoroalkyl substance biotransformation indicates that compounds containing ether linkages may undergo limited hydrolysis under specific conditions, though such processes appear to occur slowly if at all under environmental conditions [27] [31]. Nontarget analysis of biotransformation products in biological systems has not identified significant transformation products specific to perfluoro(2-methyl-3-oxahexanoic) acid [27].

Atmospheric photochemical processes represent the most significant transformation pathway, though these primarily affect precursor compounds rather than the terminal acid form [14] [28] [29]. Research on atmospheric per- and polyfluoroalkyl substance chemistry indicates that perfluorocarboxylic acids like perfluoro(2-methyl-3-oxahexanoic) acid remain largely unreactive toward atmospheric oxidants including hydroxyl radicals and ozone [28] [29]. Seasonal studies in Arctic environments suggest that atmospheric photochemistry may influence the formation and deposition of per- and polyfluoroalkyl substances, though direct photochemical transformation of perfluoro(2-methyl-3-oxahexanoic) acid appears minimal [29].

Physical Description

Liquid

XLogP3

3.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

329.97500367 g/mol

Monoisotopic Mass

329.97500367 g/mol

Heavy Atom Count

20

UNII

R8C5T5N5HN

GHS Hazard Statements

Aggregated GHS information provided by 116 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 83 of 116 companies with hazard statement code(s):;
H302 (93.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (93.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (93.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13252-13-6

Wikipedia

FRD-903

Use Classification

PFAS -> PFalkylether carboxylic acids (PFECA)
PFAS (ether-substituted perfluoroalkyl (linear) caborxylic acids_i, n=3)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types